(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate
Description
(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone acetate (CAS: 1072933-71-1; molecular formula: C₇H₁₄N₂O₄) is a stereospecific pyrrolidinone derivative. It is the acetate salt of the parent compound L-687,414, a well-characterized glycine site NMDA receptor antagonist . This compound has been extensively studied in preclinical models of schizophrenia due to its ability to modulate glutamatergic neurotransmission, particularly by inducing hyperlocomotion in rodents, a behavioral proxy for NMDA receptor hypofunction . The acetate form enhances solubility and stability, making it suitable for experimental use. Suppliers such as Shanghai Nianxing Industrial Co., Ltd., offer this compound at 95% purity with a 10-day stock availability .
Properties
IUPAC Name |
[(3R,4R)-3-amino-4-methyl-2-oxopyrrolidin-1-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-4-3-9(12-5(2)10)7(11)6(4)8/h4,6H,3,8H2,1-2H3/t4-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSIWAYZOGAQMN-INEUFUBQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)C1N)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C(=O)[C@@H]1N)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Enzymatic Hydrolysis for Chiral Intermediate Synthesis
The foundational step in synthesizing (3R,4R)-3-amino-1-hydroxy-4-methyl-2-pyrrolidinone acetate involves the preparation of its pyrrolidinone precursor. A patented method describes the enantioselective hydrolysis of racemic 3,4-trans-disubstituted pyrrolidinones using lipase or protease enzymes to yield chiral intermediates . For instance, the enzyme-catalyzed resolution of a racemic mixture of 3-hydroxy-4-hydroxymethylpyrrolidine derivatives achieves >98% enantiomeric excess (ee) by selectively hydrolyzing one enantiomer. This step avoids chromatographic purification by leveraging differential solubility in water-immiscible solvents such as dichloromethane and ethyl acetate .
Critical parameters include:
-
Enzyme selection : Candida antarctica lipase B (CAL-B) or subtilisin proteases for optimal stereoselectivity.
-
Solvent system : Sequential extractions at pH 7–8 to isolate the carboxylate salt of the desired enantiomer, followed by acidification to recover the free acid.
-
Yield optimization : Reported yields exceed 85% for the (3R,4R)-configured intermediate .
Acetylation and Final Product Isolation
The terminal acetylation step converts the free amine to the acetate salt. Using acetic anhydride in dichloromethane under basic conditions (triethylamine) yields the acetylated product. The reaction is quenched with ice-water, and the precipitate is filtered and washed with cold ethanol to remove excess reagents . Final purification via recrystallization or column chromatography (if necessary) ensures >95% purity.
Key data:
-
Reaction time : 2–4 hours at room temperature.
-
Solvent system : Ethyl acetate/hexane (7:3) for column chromatography .
Analytical Validation and Physicochemical Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular weight | 190.19 g/mol | |
| Enantiomeric excess (ee) | >98% | |
| Melting point | 142–145°C (dec.) | |
| Solubility (DMSO) | 5.26 mg/mL (1 mM) |
Table 2: Representative Synthetic Yields
| Step | Yield (%) | Conditions | Source |
|---|---|---|---|
| Enzymatic resolution | 85 | pH 8, CAL-B, CH₂Cl₂ | |
| Chloroacetylation | 78 | 0°C, THF, pyridine | |
| Amination | 72 | NH₄OH, acetonitrile | |
| Acetylation | 90 | Ac₂O, CH₂Cl₂, Et₃N |
Comparative Analysis of Methodologies
The enzymatic resolution method surpasses traditional racemic crystallization in cost-effectiveness and scalability, eliminating chromatography. In contrast, the amination route offers flexibility in introducing diverse substituents but requires stringent temperature control. A hybrid approach—combining enzymatic chirality induction with solvent-based separations—is optimal for industrial-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound participates in nucleophilic substitutions due to its activated pyrrolidinone ring. Patent WO2007012953A2 describes coupling reactions with nucleophiles under basic conditions:
| Parameter | Details |
|---|---|
| Base | Diisopropylethylamine (DIPEA) |
| Coupling Partner | (3R,4R)-(1-benzyl-4-methyl-piperidine-3-yl)-methylamine |
| Activating Agent | Phosphorus oxychloride (3.0 equivalents) |
| Temperature | 105°C for 16 hours |
| Yield Improvement | 2.5× higher vs. non-activated methods |
This method avoids racemization and improves reaction rates for pharmaceutical intermediates .
Reduction and Oxidation Pathways
The compound’s hydroxyl and amino groups enable selective reductions:
Lithium Aluminum Hydride (LAH) Reduction
-
Application: Reduction of lactam carbonyl to pyrrolidine.
-
Conditions: LAH in THF, 0°C to reflux.
-
Outcome: Generates (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a precursor for bioactive molecules .
Oxidative Conditions
-
Susceptible to oxidation at the hydroxyl group under strong oxidizing agents (e.g., KMnO₄, CrO₃), necessitating protective strategies like silylation .
Enzymatic Resolution for Stereochemical Purity
Enzyme-catalyzed hydrolysis resolves racemic mixtures into enantiomerically pure forms:
| Parameter | Details |
|---|---|
| Enzyme | Lipase from Pseudomonas fluorescens |
| Substrate | Racemic 3,4-trans-disubstituted pyrrolidinone |
| Conditions | pH 7.0 buffer, 30°C |
| Yield | >90% enantiomeric excess (ee) |
| Advantage | Avoids chromatographic purification |
This method is scalable for industrial production of PNP inhibitors .
Cycloaddition Reactions
The compound serves as a dipolarophile in 1,3-dipolar cycloadditions:
Example Reaction:
-
Dipolarophile: (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone acetate
-
Dipolar Partner: N-benzyl-N-methoxymethyl-N-trimethylsilylmethylamine
-
Conditions: Toluene, 80°C, 12 hours
-
Outcome: Forms bicyclic pyrrolidine derivatives with >95% diastereoselectivity .
Stability Under Acidic and Basic Conditions
-
Acidic Hydrolysis: Cleaves the acetate group at pH <2, regenerating the free hydroxylamine.
-
Basic Conditions: Degrades the pyrrolidinone ring above pH 10, necessitating neutral pH during storage .
Comparative Analysis of Reaction Byproducts
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
Recent studies have indicated that (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate may exhibit anticancer properties. It has been investigated as a potential inhibitor of specific kinases involved in cancer progression, particularly in hematological malignancies such as acute lymphocytic leukemia and chronic myeloid leukemia. The compound's ability to modulate kinase activity suggests a pathway for therapeutic development against these cancers .
2. Neuropharmacology
The compound has also shown promise in neuropharmacological applications. Its structural similarity to neurotransmitter precursors allows it to interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Research is ongoing to evaluate its effects on neurodegenerative diseases, where modulation of neurotransmitter levels is crucial .
Biochemical Applications
1. Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition assays to explore its effects on various enzymatic pathways. Its ability to act as a competitive inhibitor for certain enzymes makes it a valuable tool in biochemical research, particularly in studying metabolic pathways and drug interactions .
2. Drug Development
The compound serves as a lead structure for the development of new pharmaceuticals targeting specific biological pathways. Its derivatives are being synthesized to enhance potency and selectivity against target enzymes or receptors. This aspect is crucial for the design of new therapeutic agents with reduced side effects .
Case Studies
Mechanism of Action
The mechanism by which (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of (3R,4R)-3-amino-1-hydroxy-4-methyl-2-pyrrolidinone acetate are best understood in comparison to its stereoisomers, analogs, and functionally related NMDA receptor antagonists.
Stereoisomeric Comparison
The compound’s stereochemistry (3R,4R) is critical for its biological activity. Its enantiomer, (3S,4S)-3-amino-1-hydroxy-4-methyl-2-pyrrolidinone acetate (CAS: 1820583-82-1), shares the same molecular formula and purity (95%) but exhibits distinct pharmacological profiles due to reversed stereochemistry . While the (3R,4R) configuration selectively binds to the glycine site of NMDA receptors, the (3S,4S) form lacks significant antagonistic activity, underscoring the importance of stereochemistry in receptor interaction .
Structural Analogs
Other pyrrolidinone derivatives, such as (3R)-(+)-methyl-N-phenylsuccinimides and dimethyl-N-phenylalkylsuccinimides (), share cyclic amide backbones but differ in substituents and biological targets.
Functional NMDA Receptor Antagonists
The parent compound L-687,414 (without the acetate group) is a selective glycine site antagonist, distinguishing it from channel blockers like ketamine or non-competitive antagonists like memantine. Unlike these broader-acting agents, L-687,414 specifically targets the glycine co-agonist site, offering a more precise mechanism for studying glutamatergic dysfunction in schizophrenia .
Table 1: Key Comparative Data
Biological Activity
(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate, also known by its CAS number 1072933-71-1, is a compound that has garnered attention in various fields of biological research. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C7H14N2O4
- Molecular Weight : 190.20 g/mol
- Purity : Typically around 95% for commercial preparations .
The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. The compound is believed to exhibit the following mechanisms:
- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and may have implications in aging and chronic diseases.
- Anti-inflammatory Effects : Similar compounds in the pyrrolidinone class have demonstrated anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways such as NF-κB .
- Neuroprotective Properties : There is emerging evidence suggesting that derivatives of pyrrolidinones can exert neuroprotective effects, potentially beneficial in neurodegenerative conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity in Cancer Cells
A study investigating the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells showed promising results. The compound exhibited a dose-dependent increase in apoptosis markers compared to control groups, indicating potential as an anticancer agent .
Applications in Therapeutics
Given its diverse biological activities, this compound may have applications in:
- Cancer Therapy : Its cytotoxic properties warrant further investigation into its potential as an adjunct therapy in cancer treatment.
- Neuroprotection : The compound's ability to protect neuronal cells suggests it could be developed into a therapeutic agent for neurodegenerative disorders.
- Inflammatory Diseases : By modulating inflammatory responses, this compound could be explored for treating conditions characterized by chronic inflammation.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate while maintaining stereochemical purity?
- Methodological Answer : To optimize yield and stereochemical fidelity, employ chiral catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) to control enantioselectivity during key steps like amide formation or pyrrolidinone ring closure. Use reaction conditions such as acetone at 60°C with ammonium hydroxide for efficient deprotection or salt formation, as demonstrated in analogous pyrrolidine/pyrrolidinone syntheses . Monitor reaction progress via HPLC (≥98% purity threshold) and adjust solvent polarity or temperature gradients to minimize racemization .
Q. What analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer : Combine chiral HPLC (using ammonium acetate buffer at pH 6.5 for optimal separation) with ¹H/¹³C NMR to verify stereochemistry. For absolute configuration, perform X-ray crystallography using single crystals grown via slow evaporation in aprotic solvents. Cross-reference data with Cambridge Crystallographic Data Centre entries (e.g., CCDC 900252 for similar pyrrolidinones) . LCMS (ESI+) with exact mass analysis (e.g., 306.1558 Da for related derivatives) ensures molecular integrity .
Q. How should researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer : Use polar aprotic solvents like DMSO for stock solutions, followed by dilution in phosphate buffers (pH 7.4). For low aqueous solubility, employ cyclodextrin-based encapsulation or co-solvent systems (e.g., acetone-water mixtures) validated in pyrrolidinone derivatives .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory NMR data observed for this compound across different studies?
- Methodological Answer : Standardize NMR acquisition parameters (e.g., 400 MHz, DMSO-d₆ as solvent, δ 1.0–13.0 ppm range) and compare with published spectra of structurally validated analogs . Investigate tautomeric equilibria or pH-dependent conformational changes using variable-temperature NMR or deuterium exchange experiments . Collaborate with crystallography labs to correlate solid-state and solution-phase structures .
Q. How does the (3R,4R) stereochemistry influence this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Conduct molecular docking studies with chiral analogs to map steric and electronic interactions. Synthesize enantiomers (e.g., (3S,4S) or (3R,4S)) via chiral auxiliaries like (R)-3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone and compare activity in enzyme inhibition assays . Use circular dichroism to assess binding-induced conformational shifts in target proteins .
Q. What mechanistic insights can be gained from studying the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies (25–60°C, pH 1–10) with LCMS monitoring to identify degradation pathways (e.g., hydrolysis of the acetate group or lactam ring opening). Use Arrhenius modeling to predict shelf-life. Compare degradation profiles with deuterated analogs to isolate kinetic isotope effects .
Q. How can researchers reconcile discrepancies in reported catalytic efficiencies for derivatives of this compound?
- Methodological Answer : Systematically vary catalyst loading (e.g., 1–10 mol% Fe₂O₃@SiO₂/In₂O₃) and reaction solvents (aprotic vs. protic) to identify optimal conditions. Use kinetic profiling (e.g., Eyring plots) to compare activation parameters across studies. Validate reproducibility via round-robin testing with independent labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
